molecular formula C17H12ClN3Na2O7S2 B13774489 2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt CAS No. 68631-11-8

2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt

Cat. No.: B13774489
CAS No.: 68631-11-8
M. Wt: 515.9 g/mol
InChI Key: QOHDMCNGVVUPJW-UHFFFAOYSA-L
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Description

2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt is a complex organic compound primarily used in the synthesis of dyes and pigments. This compound is known for its vibrant color properties and is often utilized in various industrial applications, including textile dyeing and printing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 5-chloro-4-methyl-2-sulfophenylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 6-amino-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.

    Sulfonation: The resulting azo compound undergoes sulfonation to introduce the sulfonic acid groups.

    Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically isolated through crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

    Reduction: Reduction reactions can occur at the azo group, converting it to the corresponding amine.

    Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like sodium hydroxide and sulfuric acid are used for sulfonation and other substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered color properties.

    Substitution: Functionalized compounds with enhanced solubility and stability.

Scientific Research Applications

2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in textile dyeing, printing, and as a colorant in various products.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Azo-Hydrazone Tautomerism: The azo group can exist in equilibrium with its hydrazone form, influencing the compound’s color properties.

    Interaction with Proteins: The compound can bind to proteins, altering their structure and function, which is useful in staining and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-naphthalenesulfonic acid
  • 5-Amino-2-naphthalenesulfonic acid
  • 2-Naphthalenesulfonic acid, 6-[(2-hydroxy-5-methylphenyl)azo]-, monosodium salt

Uniqueness

2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. Its combination of amino, hydroxyl, and sulfonic acid groups allows for versatile chemical modifications and applications.

Properties

CAS No.

68631-11-8

Molecular Formula

C17H12ClN3Na2O7S2

Molecular Weight

515.9 g/mol

IUPAC Name

disodium;7-amino-8-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C17H14ClN3O7S2.2Na/c1-8-4-16(30(26,27)28)14(7-12(8)18)20-21-17-11-5-9(29(23,24)25)6-15(22)10(11)2-3-13(17)19;;/h2-7,22H,19H2,1H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

QOHDMCNGVVUPJW-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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